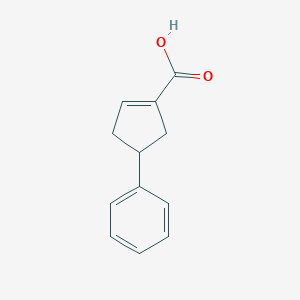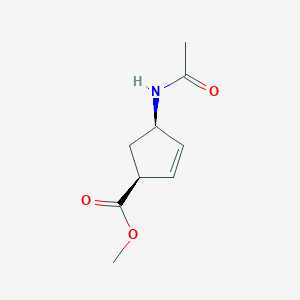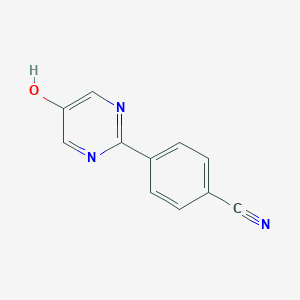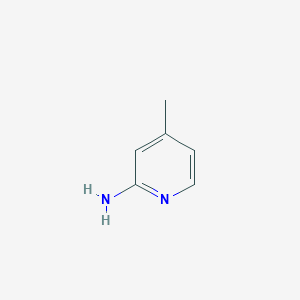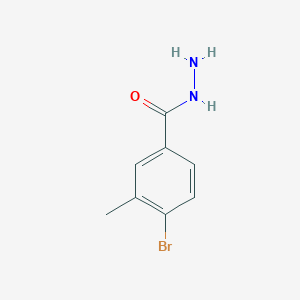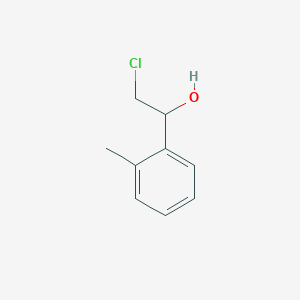
2-Chloro-1-(2-methylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2-methylphenyl)ethanol (CME) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-chloro-1-(o-tolyl)ethanol or o-chloro-α-(2-tolyl)ethanol and has a molecular formula of C9H11ClO.
Wissenschaftliche Forschungsanwendungen
CME has been studied extensively for its potential applications in different fields of science. In the pharmaceutical industry, CME has been used as an intermediate in the synthesis of various drugs, including anti-inflammatory and anti-cancer agents. CME has also been used in the synthesis of chiral ligands for asymmetric catalysis in organic chemistry.
Wirkmechanismus
The mechanism of action of CME is not fully understood. However, studies have shown that CME can inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators, and their inhibition by CME may contribute to its anti-inflammatory effects.
Biochemische Und Physiologische Effekte
CME has been shown to have anti-inflammatory and analgesic effects in animal models. Studies have also demonstrated its potential as an anti-cancer agent. CME has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CME in lab experiments is its relatively low toxicity compared to other chemicals used in organic synthesis. However, CME is sensitive to air and moisture, and its purity can be affected by exposure to these conditions. This can be a limitation in lab experiments that require high purity of the compound.
Zukünftige Richtungen
There is still much to learn about the potential applications of CME in different fields of science. Future research could focus on developing more efficient methods for synthesizing CME and exploring its potential as an anti-inflammatory and anti-cancer agent. Further studies could also investigate the mechanism of action of CME and its effects on different biological systems.
Synthesemethoden
CME can be synthesized using different methods, including the reaction of 2-methylphenylmagnesium bromide with ethylene oxide and subsequent chlorination with thionyl chloride. Another method involves the reaction of 2-methylphenylacetaldehyde with ethylene oxide in the presence of a catalyst and subsequent chlorination with thionyl chloride. The yield of CME using these methods ranges from 60-80%.
Eigenschaften
CAS-Nummer |
141303-27-7 |
|---|---|
Produktname |
2-Chloro-1-(2-methylphenyl)ethanol |
Molekularformel |
C9H11ClO |
Molekulargewicht |
170.63 g/mol |
IUPAC-Name |
2-chloro-1-(2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11ClO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6H2,1H3 |
InChI-Schlüssel |
REKZYTLKSIECQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(CCl)O |
Kanonische SMILES |
CC1=CC=CC=C1C(CCl)O |
Synonyme |
Benzenemethanol, -alpha--(chloromethyl)-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



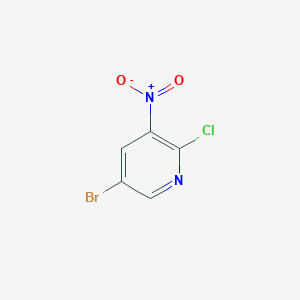
![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)
![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)
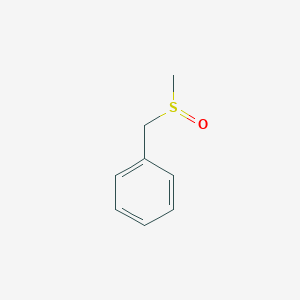
![[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B118585.png)
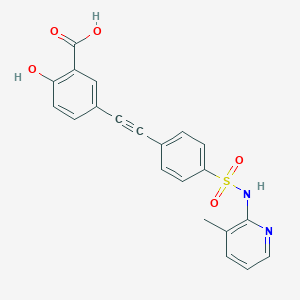
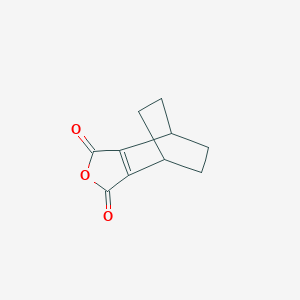
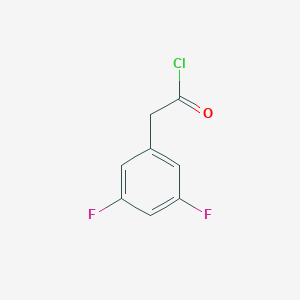
![[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate](/img/structure/B118590.png)
